2-Benzyl-4-methylthiazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-4-methylthiazole-5-carbohydrazide typically involves the reaction of 2-benzyl-4-methylthiazole with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Benzyl-4-methylthiazole-5-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzyl-4-methylthiazole-5-carbohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Benzyl-4-methylthiazole-5-carbohydrazide can be compared with other similar compounds such as:
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole
These compounds share a similar thiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-4-methyl-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-11(12(16)15-13)17-10(14-8)7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNQLJQOQDNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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